molecular formula C7H6N4O B2904149 2-(3-Methyl-1,2,4-oxadiazol-5-yl)pyrazine CAS No. 1283108-90-6

2-(3-Methyl-1,2,4-oxadiazol-5-yl)pyrazine

Cat. No.: B2904149
CAS No.: 1283108-90-6
M. Wt: 162.152
InChI Key: LKVPZFFUMXTACD-UHFFFAOYSA-N
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Description

2-(3-Methyl-1,2,4-oxadiazol-5-yl)pyrazine is a heterocyclic compound that features both a pyrazine ring and an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Methyl-1,2,4-oxadiazol-5-yl)pyrazine typically involves the formation of the oxadiazole ring followed by its attachment to the pyrazine ring. One common method involves the reaction of amidoximes with carboxylic acids or their derivatives under basic conditions to form the oxadiazole ring . This is followed by cyclization reactions to form the final compound.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimizations for scale, yield, and purity. The use of continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

2-(3-Methyl-1,2,4-oxadiazol-5-yl)pyrazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be carried out using common reducing agents.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole derivatives, while substitution reactions can introduce various functional groups onto the pyrazine ring.

Scientific Research Applications

2-(3-Methyl-1,2,4-oxadiazol-5-yl)pyrazine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3-Methyl-1,2,4-oxadiazol-5-yl)pyrazine involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes or receptors, modulating their activity and leading to desired biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Oxadiazole Derivatives: These compounds share the oxadiazole ring and have similar chemical properties.

    Pyrazine Derivatives: Compounds with the pyrazine ring exhibit comparable reactivity and applications.

Uniqueness

2-(3-Methyl-1,2,4-oxadiazol-5-yl)pyrazine is unique due to the combination of the oxadiazole and pyrazine rings, which imparts distinct chemical and biological properties. This dual-ring structure enhances its versatility in various applications compared to compounds with only one of these rings.

Properties

IUPAC Name

3-methyl-5-pyrazin-2-yl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N4O/c1-5-10-7(12-11-5)6-4-8-2-3-9-6/h2-4H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKVPZFFUMXTACD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2=NC=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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